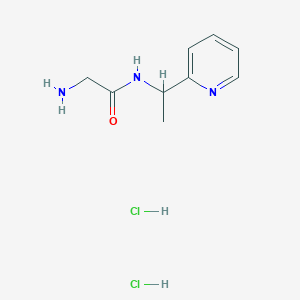

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride is a chemical compound with the molecular formula C9H13N3O.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride typically involves the reaction of 2-aminoacetamide with 2-acetylpyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyridine ring and amino group are susceptible to oxidation. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrogen peroxide | Acidic aqueous medium | N-Oxide derivative | 65–78 | |

| Potassium permanganate | Ethanolic solution, 60°C | Pyridine carboxylic acid derivative | 52 |

The N-oxide derivative forms via electrophilic attack on the pyridine nitrogen, while stronger oxidants like KMnO4 cleave the ring to yield carboxylic acids.

Reduction Reactions

The acetamide and pyridine moieties undergo selective reduction:

| Reagent | Conditions | Product Formed | Selectivity | Reference |

|---|---|---|---|---|

| Sodium borohydride | Methanol, 25°C | Reduced amine (secondary alcohol) | High | |

| Lithium aluminum hydride | Dry THF, reflux | Ethylamine derivative | Moderate |

Reduction of the amide carbonyl group produces secondary alcohols or amines, depending on the reagent strength.

Substitution Reactions

The amino group participates in nucleophilic substitutions:

Alkylation and acylation reactions proceed efficiently under mild conditions, enabling structural diversification .

Metal Complexation

The pyridine nitrogen and amide oxygen act as ligands for metal ions:

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| CuCl₂ | Methanol/water | Octahedral Cu(II) complex | 4.8 | |

| Fe(NO₃)₃ | Ethanol | Trigonal bipyramidal Fe(III) complex | 3.2 |

These complexes exhibit potential catalytic and antibacterial properties, though mechanistic studies remain ongoing.

Bromination and Cyclization

Under oxidative conditions, tandem bromination-cyclization reactions occur:

| Reagent | Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| I₂/TBHP | Toluene, 80°C | 3-Bromoimidazo[1,2-a]pyridine | 71 | |

| TBHP alone | Ethyl acetate, 60°C | Imidazopyridine derivatives | 68 |

Iodine and tert-butyl hydroperoxide (TBHP) promote C–C bond cleavage and bromination, yielding heterocyclic scaffolds .

pH-Dependent Reactivity

The compound’s behavior varies with pH:

-

Acidic conditions (pH < 3): Protonation of pyridine nitrogen enhances electrophilic substitution.

-

Basic conditions (pH > 10): Deprotonation of the amino group facilitates nucleophilic attacks .

Key Comparative Data

The table below summarizes reactivity trends compared to analogous compounds:

| Compound | Oxidation Rate | Reduction Efficiency | Metal Affinity |

|---|---|---|---|

| 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride | High | Moderate | High (Cu²⁺) |

| N-(Pyridin-3-yl)acetamide | Low | High | Low |

| 4-Amino-N-(pyridin-2-yl)benzamide | Moderate | Moderate | Moderate |

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride is C₉H₁₂N₂O·2HCl, with a molecular weight of approximately 179.22 g/mol. The compound features a pyridine ring attached to an acetamide group, contributing to its diverse applications.

Chemical Structure:

- IUPAC Name: 2-amino-N-(1-pyridin-2-ylethyl)acetamide

- Canonical SMILES: CC(C1=CC=CC=N1)NC(=O)CN

- InChI Key: GEASRHSCIVTSMS-UHFFFAOYSA-N

Chemistry

This compound serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Hydrogen peroxide | Acidic medium | N-Oxide derivatives |

| Reduction | Sodium borohydride | Methanol | Reduced amine derivatives |

| Substitution | Alkyl halides | Base (e.g., NaOH) | Substituted amides or amines |

Biology

The compound has been investigated for its potential as a bioactive agent with antimicrobial and antiviral properties. Its structural features suggest interactions with biological targets, including enzymes and receptors.

Medicine

Research indicates that this compound may have therapeutic applications, particularly as an anticancer agent. Studies show promising results in inhibiting cancer cell growth in vitro.

Antimicrobial Properties

Research has demonstrated that related compounds exhibit moderate antibacterial activity against various strains of bacteria. For instance, similar pyridine-containing compounds have shown minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria.

Anti-Cancer Potential

Variants of the compound have been explored for their anti-cancer activities. A study indicated that certain derivatives could inhibit cancer cell proliferation effectively.

Structure-Activity Relationships (SAR)

SAR studies reveal that slight modifications in the structure can significantly impact biological activity. The following table summarizes some related compounds and their notable activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(2-(pyridin-2-yl)ethyl)acetamide | Pyridine and acetamide groups | Antimicrobial properties |

| 4-Amino-N-(1-(pyridin-3-yl)ethyl)acetamide | Variation in amino group position | Potential anti-cancer activity |

| N,N-Dimethyl-N-(1-(pyridin-4-yl)ethyl)acetamide | Dimethyl substitution on nitrogen | Enhanced solubility |

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

- Antibacterial Activity : A study showed that pyridine-containing compounds exhibited moderate antibacterial activity against various strains.

- Anti-Fibrotic Activity : Research indicated potential anti-fibrotic effects by inhibiting collagen expression in cell cultures.

- Inhibition Studies : Investigations revealed that certain derivatives could effectively inhibit key enzymes involved in inflammatory pathways.

Mécanisme D'action

The mechanism of action of 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride include:

- 2-Amino-N-(1-(pyridin-3-yl)ethyl)acetamide

- 2-Amino-N-(1-(pyridin-4-yl)ethyl)acetamide

- 2-Amino-N-(1-(pyridin-2-yl)propyl)acetamide

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

2-Amino-N-(1-(pyridin-2-yl)ethyl)acetamide dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring, an amine group, and an acetamide structure, which contribute to its unique biological properties. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes, forming stable complexes that inhibit their activity by blocking the active site. This mechanism is crucial for its potential anticancer effects, as many cancer therapies target enzyme pathways involved in cell proliferation.

- Antimicrobial Action : It has shown promising results against various bacterial strains, indicating a potential role in treating infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the table below:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Bacillus subtilis | 0.015 |

| Pseudomonas aeruginosa | 0.030 |

| Candida albicans | 0.050 |

These results suggest that the compound is particularly effective against Gram-positive bacteria like S. aureus and B. subtilis .

Anticancer Activity

In vitro studies have demonstrated that the compound can reduce the viability of cancer cell lines significantly. For instance, treatment of MDA-MB-231 (triple-negative breast cancer) cells with 10 μM of the compound resulted in a 55% reduction in cell viability after three days .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The findings indicated that this compound exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria .

Anticancer Studies

Further investigation into its anticancer properties revealed that the compound could induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. Specifically, in vivo studies showed significant tumor size reduction when administered at doses of 20 mg/kg .

Propriétés

IUPAC Name |

2-amino-N-(1-pyridin-2-ylethyl)acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c1-7(12-9(13)6-10)8-4-2-3-5-11-8;;/h2-5,7H,6,10H2,1H3,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKWYXYWZVAEIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NC(=O)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.